

# Protocol for Purifying Recombinant Sirtuin 6 (SIRT6) Protein

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: SD-6

Cat. No.: B12404225

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## Application Note

### Introduction

Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD<sup>+</sup>-dependent deacetylases that plays a crucial role in various cellular processes, including DNA repair, genome stability, and metabolism. Due to its involvement in age-related diseases and cancer, SIRT6 is a significant target for drug development. Obtaining highly pure and active recombinant SIRT6 is essential for biochemical and structural studies, as well as for high-throughput screening of potential modulators. This document provides a detailed protocol for the expression and purification of recombinant human SIRT6 from *E. coli*.

### Principle

The protocol describes the expression of N-terminally His-tagged or GST-tagged human SIRT6 in an *E. coli* expression system. The protein is then purified using affinity chromatography followed by size-exclusion chromatography to achieve high purity.

## Experimental Protocols

### 1. Expression of Recombinant SIRT6 in *E. coli*

This part of the protocol describes the transformation of the SIRT6 expression vector into a suitable *E. coli* strain and the subsequent induction of protein expression.

- Vector: pET28a(+) or pGEX-6P-3 containing the human SIRT6 coding sequence.
- Host Strain: E. coli BL21 (DE3) or Rosetta (DE3) cells.

#### Methodology:

- Transform the SIRT6 expression plasmid into competent E. coli cells.
- Plate the transformed cells on an LB agar plate containing the appropriate antibiotic (e.g., kanamycin for pET vectors, ampicillin for pGEX vectors) and incubate overnight at 37°C.
- Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6.
- Induce protein expression by adding isopropyl- $\beta$ -D-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
- Continue to culture the cells at 16°C for 20 hours with shaking.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- The cell pellet can be stored at -80°C or used immediately for purification.

## 2. Purification of Recombinant SIRT6

This section details the purification of SIRT6 using a two-step chromatography process.

### a. Cell Lysis and Affinity Chromatography

#### Buffers and Reagents:

- Lysis Buffer: 20 mM sodium phosphate, 500 mM NaCl, 5 mM imidazole, pH 8.0.
- Wash Buffer: 20 mM sodium phosphate, 500 mM NaCl, 40-80 mM imidazole, pH 8.0.
- Elution Buffer: 20 mM sodium phosphate, 500 mM NaCl, 500 mM imidazole, pH 8.0.

- Alternative for GST-tag: Glutathione agarose resin.

#### Methodology:

- Resuspend the cell pellet in ice-cold Lysis Buffer.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.
- Incubate the supernatant with pre-equilibrated Nickel-NTA or Glutathione agarose beads for 1-2 hours at 4°C with gentle rotation.
- Load the bead-lysate mixture onto a chromatography column.
- Wash the column with Wash Buffer to remove unbound proteins.
- Elute the bound protein with Elution Buffer.

#### b. Size-Exclusion Chromatography

##### Buffer:

- SEC Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT.

##### Methodology:

- Concentrate the eluted protein from the affinity chromatography step using a centrifugal filter unit.
- Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC Buffer.
- Collect fractions and analyze by SDS-PAGE to identify those containing pure SIRT6.
- Pool the pure fractions and determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

#### 3. Protein Storage

- Aliquot the purified protein and store at -80°C in a storage buffer containing 20% glycerol. Avoid repeated freeze-thaw cycles.

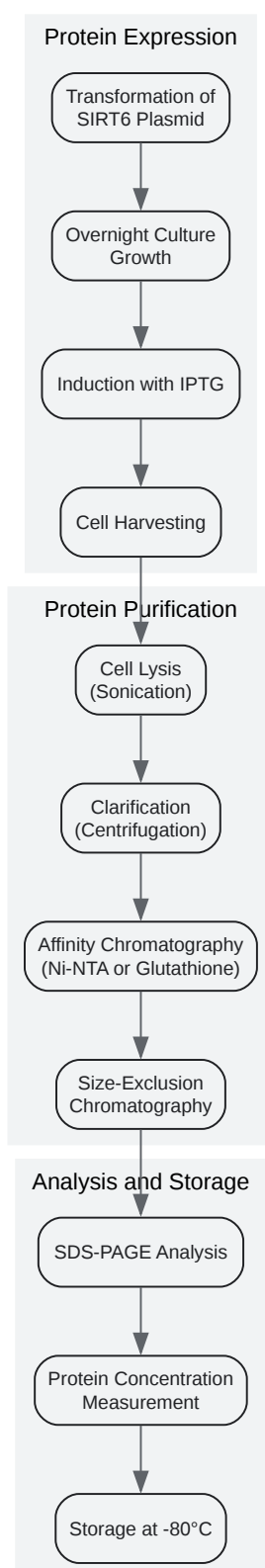
## Data Presentation

Table 1: Summary of Recombinant SIRT6 Purification

Purification Step	Tag	Expression System	Purity	Molecular Weight (kDa)	Final Concentration
Affinity Chromatography	His-Tag	E. coli BL21 (DE3)	>90%	~41	Variable
Size-Exclusion Chromatography	His-Tag	E. coli BL21 (DE3)	>95%	~41	1 mg/ml
Affinity Chromatography	GST-Tag	E. coli BL21(DE3)-pRARE	>90%	~67	Variable
Size-Exclusion Chromatography	GST-Tag	E. coli BL21(DE3)-pRARE	>95%	~67	Variable

## Visualization

Experimental Workflow for SIRT6 Purification



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)